molecular formula C24H21N5O3S B2653260 4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide CAS No. 892751-67-6

4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide

Cat. No. B2653260
CAS RN: 892751-67-6
M. Wt: 459.52
InChI Key: FUOVWUXQCRDBDL-UHFFFAOYSA-N
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Description

4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide is a useful research compound. Its molecular formula is C24H21N5O3S and its molecular weight is 459.52. The purity is usually 95%.
BenchChem offers high-quality 4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Characterization

The chemical compound , due to its complex structure, is likely involved in various synthetic and medicinal chemistry research areas. A related study discusses the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives, highlighting the chemical's utility in creating novel compounds with potential biological activities (Luo et al., 2020). This indicates the compound's role in developing new synthetic pathways and methodologies.

Biological Evaluation and Potential Therapeutic Applications

Derivatives of the triazolopyrimidine class, closely related to the compound , have been studied for their potential therapeutic applications. For example, thiazolopyrimidines and their derivatives have shown promising antimicrobial activity, although their antitumor activities were not significant (Said et al., 2004). This suggests a potential research interest in exploring the antimicrobial properties of similar compounds.

Anticonvulsant Activities

The synthesis and evaluation of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives have been carried out, with some compounds demonstrating significant anticonvulsant activities in vivo. This research provides insights into the structural features necessary for high activity and suggests the potential therapeutic utility of these compounds in treating seizure disorders (Wang et al., 2015).

Antitumor Activity

An unexpected Dimroth rearrangement in the synthesis of annelated thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines led to compounds with potent antitumor activity. These findings underscore the importance of structural modifications in enhancing the biological activity of such compounds, offering a path to new cancer therapeutics (Lauria et al., 2013).

properties

IUPAC Name

4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(4-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O3S/c1-28-23(31)22-19(14-15-33-22)29-20(26-27-24(28)29)8-5-9-21(30)25-16-10-12-18(13-11-16)32-17-6-3-2-4-7-17/h2-4,6-7,10-15H,5,8-9H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOVWUXQCRDBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide

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